Octanoic-8,8,8-D3 acid Octanoic-8,8,8-D3 acid Octanoic acid-d3 is intended for use as an internal standard for the quantification of octanoic acid by GC- or LC-MS. Octanoic acid is a medium-chain saturated fatty acid. It has been found in Teleme cheeses made from goat, ovine, or bovine milk. Octanoic acid is active against the bacteria S. mutans, S. gordonii, F. nucleatum, and P. gingivalis (IC80s = <125, <125, 1,403, and 2,294 μM, respectively). Levels of octanoic acid are increased in the plasma of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism characterized by hypoketotic hypoglycemia, medium-chain dicarboxylic aciduria, and intolerance to fasting.

Brand Name: Vulcanchem
CAS No.: 156779-05-4
VCID: VC0139857
InChI: InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3
SMILES: CCCCCCCC(=O)O
Molecular Formula: C8H16O2
Molecular Weight: 147.23 g/mol

Octanoic-8,8,8-D3 acid

CAS No.: 156779-05-4

Cat. No.: VC0139857

Molecular Formula: C8H16O2

Molecular Weight: 147.23 g/mol

* For research use only. Not for human or veterinary use.

Octanoic-8,8,8-D3 acid - 156779-05-4

Specification

Description Octanoic acid-d3 is intended for use as an internal standard for the quantification of octanoic acid by GC- or LC-MS. Octanoic acid is a medium-chain saturated fatty acid. It has been found in Teleme cheeses made from goat, ovine, or bovine milk. Octanoic acid is active against the bacteria S. mutans, S. gordonii, F. nucleatum, and P. gingivalis (IC80s = <125, <125, 1,403, and 2,294 μM, respectively). Levels of octanoic acid are increased in the plasma of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism characterized by hypoketotic hypoglycemia, medium-chain dicarboxylic aciduria, and intolerance to fasting.

CAS No. 156779-05-4
Molecular Formula C8H16O2
Molecular Weight 147.23 g/mol
IUPAC Name 8,8,8-trideuteriooctanoic acid
Standard InChI InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3
Standard InChI Key WWZKQHOCKIZLMA-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])CCCCCCC(=O)O
SMILES CCCCCCCC(=O)O
Canonical SMILES CCCCCCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator